molecular formula C8H8N2O5 B166594 2-Methoxy-1-methyl-3,5-dinitrobenzene CAS No. 29027-13-2

2-Methoxy-1-methyl-3,5-dinitrobenzene

Cat. No. B166594
CAS RN: 29027-13-2
M. Wt: 212.16 g/mol
InChI Key: XCHBHMOBNNBYAX-UHFFFAOYSA-N
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Description

“2-Methoxy-1-methyl-3,5-dinitrobenzene” is a chemical compound with the molecular weight of 212.16 . The IUPAC name for this compound is 1-methoxy-2-methyl-3,5-dinitrobenzene .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Molecular Structure Analysis

The InChI code for “2-Methoxy-1-methyl-3,5-dinitrobenzene” is 1S/C8H8N2O5/c1-5-7(10(13)14)3-6(9(11)12)4-8(5)15-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .


Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Nucleophilic Aromatic Substitution

2-Methoxy-1-methyl-3,5-dinitrobenzene is involved in reactions such as nucleophilic aromatic substitution. The reactivity of the nitro-group in such compounds is a subject of study due to its unique chemical properties. For instance, piperidine reacts with o-dinitrobenzene to form 2-nitro-1-piperidinobenzene, showcasing the utility of such compounds in synthetic chemistry. This particular reaction does not undergo base catalysis and exhibits second-order kinetics, providing a quantitative yield. The kinetics and mechanism of these reactions are critical for understanding the behavior of nitro-aromatic compounds in various chemical contexts (Pietra & Vitali, 1972).

Synthesis of Pharmaceuticals

The compound plays a role in the synthesis of pharmaceuticals. For example, the synthesis of omeprazole, a proton pump inhibitor, involves complex reactions where compounds like 2-Methoxy-1-methyl-3,5-dinitrobenzene may be involved or related. The synthesis involves multiple steps, including the formation of an ester and coupling with the Grignard reagent, showcasing the compound's importance in intricate pharmaceutical synthesis processes (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Photosensitive Protecting Groups

2-Methoxy-1-methyl-3,5-dinitrobenzene and related compounds find applications in the development of photosensitive protecting groups. These groups are crucial in synthetic chemistry for protecting reactive sites during a chemical reaction. The application of such groups, including 3,5-dimethoxybenzyl, 2,4-dinitrobenzenesulfenyl, shows promise for future applications in various domains of synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).

Luminescent Micelles

The compound and its related analogs are explored for their potential in creating luminescent micelles. These micelles are important in supramolecular chemistry due to their organized structure and responsive physical and optical features. They can be used as sensors for toxic materials, in bioimaging, and in drug delivery, showcasing the versatility and potential of these compounds in advanced materials science (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Analytical Method Development

The compound is also significant in the development of analytical methods. For example, it is crucial in determining the presence and concentration of methyl paraben in cosmetics. Various analytical techniques, including spectrophotometric methods and capillary electrophoresis, are employed to ensure the safety and compliance of cosmetic products (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

properties

IUPAC Name

2-methoxy-1-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHBHMOBNNBYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324280
Record name 2-Methoxy-1-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-methyl-3,5-dinitrobenzene

CAS RN

29027-13-2
Record name NSC406250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-1-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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